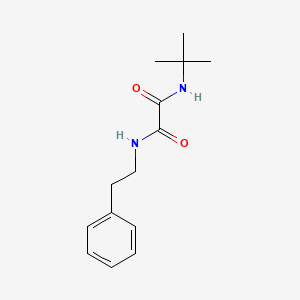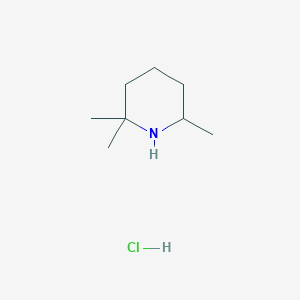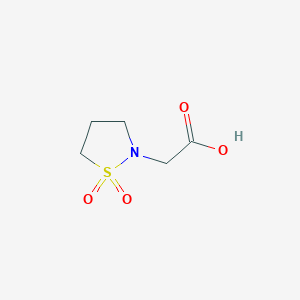
3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” is a chemical compound. It is a derivative of 2-amino-4H-pyran-3-carbonitrile , which is a structural core motif that has received increasing attention due to its interesting potential pharmacological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications
Chemical Sensing and Organic Synthesis
A series of benzamide derivatives, similar in structure to 3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, have been synthesized and studied for their unique properties. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were investigated for their colorimetric sensing capabilities, particularly for fluoride anions, leveraging their solid-state properties and hydrogen bonding interactions (Younes et al., 2020). This research suggests potential applications in environmental monitoring and analytical chemistry.
Medicinal Chemistry and Neuropharmacology
Benzamide derivatives, including those structurally related to 3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, have been explored for their biological activities. For example, certain compounds have been identified as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), showing potential for the treatment of neurological disorders (Kinney et al., 2005). This highlights the potential of such compounds in drug discovery and neuropharmacology.
Anticancer Research
Compounds with structural features similar to 3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide have been synthesized and tested for their anticancer activities. For instance, certain benzamide-based compounds have shown significant in vitro anticancer activity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Waghmare et al., 2013).
Material Science and Polymer Chemistry
Benzamide derivatives and related compounds have also found applications in material science, particularly in the synthesis of novel polymers. For example, aromatic polyamides and polyimides containing benzamide units have been developed for their high thermal stability and solubility in organic solvents, offering potential applications in high-performance materials (Kim et al., 2016).
Future Directions
The future directions for research on “3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological properties . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, these compounds could be of interest in drug discovery .
Mechanism of Action
Target of action
Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical pathways
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . .
properties
IUPAC Name |
3-cyano-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-14-16-5-4-6-17(13-16)19(23)22-15-20(9-11-24-12-10-20)18-7-2-1-3-8-18/h1-8,13H,9-12,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPZPNEXPCOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)
![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)


![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)



![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)
![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)